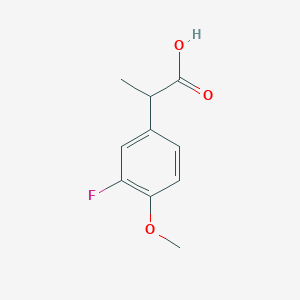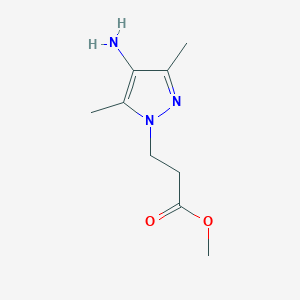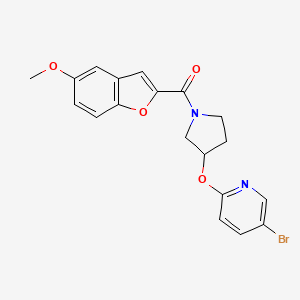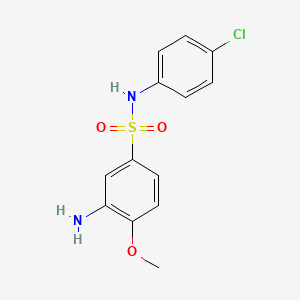
2-(3-Fluoro-4-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-4-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11FO3 and its molecular weight is 198.193. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Chiral Building Blocks
2-(3-Fluoro-4-methoxyphenyl)propanoic acid is used in the synthesis of various chiral compounds. Parsons et al. (2004) achieved the synthesis of benzyloxymethyl phenyl propionic acids, which are key chiral building blocks, using a TiCl4 mediated alkylation process. This method highlights the compound's role in creating stereochemically complex structures, essential in pharmaceutical and chemical synthesis (Parsons et al., 2004).
Electrochemical Hydrogenation
Korotaeva et al. (2011) demonstrated the use of electrosynthesis for hydrogenation in methoxyphenyl propenoic acids, producing 3-(methoxyphenyl)propanoic acids. This approach is significant for chemical synthesis, offering a quantitative yield under specific conditions, and highlights the compound's potential in innovative chemical processing techniques (Korotaeva et al., 2011).
Fluorescent Probe Sensing Applications
Tanaka et al. (2001) developed fluorescent probes using 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, which is closely related to this compound. These probes are sensitive to pH changes and selective in sensing magnesium and zinc cations, demonstrating the compound's utility in sensing applications (Tanaka et al., 2001).
Safety Evaluation in Food Contact Materials
A scientific opinion by Andon et al. (2011) on a similar compound, 3H-perfluoro-3-[(3-methoxypropoxy)propanoic acid], highlights its safe use in certain conditions in food contact materials. This emphasizes the importance of assessing the safety of such compounds in consumer-related applications (Andon et al., 2011).
Phytotoxic and Mutagenic Effects Assessment
Jităreanu et al. (2013) evaluated the phytotoxicity and genotoxicity of some cinnamic acid derivatives, including compounds similar to this compound. Their research provides insights into the environmental impact and potential risks associated with the use of these compounds (Jităreanu et al., 2013).
Fluorescence Quenching Studies
Research by Geethanjali et al. (2015) on the fluorescence quenching of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, provides insights into the photophysical properties of related compounds. This study is crucial for understanding the fluorescence characteristics of these molecules, which can be applied in analytical and sensor technologies (Geethanjali et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-(3-Fluoro-4-methoxyphenyl)propanoic acid, also known as TUG-891, is the long chain free fatty acid (LCFA) receptor 4 (FFA4), previously known as G protein-coupled receptor 120 (GPR120) . FFA4 is a receptor that plays a crucial role in the regulation of energy metabolism, inflammation, and insulin sensitivity .
Mode of Action
TUG-891 interacts with its target, FFA4, by acting as a potent and selective agonist . It mimics the signaling properties of the LCFA α-linolenic acid at human FFA4 across various assay endpoints, including stimulation of Ca2+ mobilization, β-arrestin-1 and β-arrestin-2 recruitment, and extracellular signal-regulated kinase phosphorylation . Activation of human FFA4 by TUG-891 also results in rapid phosphorylation and internalization of the receptor .
Biochemical Pathways
The activation of FFA4 by TUG-891 affects several biochemical pathways. It stimulates glucagon-like peptide-1 secretion from enteroendocrine cells, enhances glucose uptake in 3T3-L1 adipocytes, and inhibits the release of proinflammatory mediators from RAW264.7 macrophages . These effects suggest that FFA4 activation could have therapeutic potential for conditions such as type 2 diabetes and obesity .
Result of Action
The molecular and cellular effects of TUG-891’s action include the stimulation of Ca2+ mobilization, β-arrestin-1 and β-arrestin-2 recruitment, and extracellular signal-regulated kinase phosphorylation . These effects lead to changes in cell signaling that can have various downstream effects, including increased insulin sensitivity and reduced inflammation .
Propiedades
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(10(12)13)7-3-4-9(14-2)8(11)5-7/h3-6H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDWIZPCJBXMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79281-00-8 |
Source


|
| Record name | 2-(3-fluoro-4-methoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-4-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B3012295.png)
![N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)


![N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3012302.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate](/img/structure/B3012304.png)

![Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B3012310.png)
![N-(1-cyanocyclopentyl)-2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B3012311.png)
![1-(2-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]methanesulfonamide](/img/structure/B3012314.png)


![N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012318.png)
